molecular formula C3H9Cl3N3P3 B13731952 Einecs 251-325-1 CAS No. 32997-23-2

Einecs 251-325-1

Cat. No.: B13731952
CAS No.: 32997-23-2
M. Wt: 286.40 g/mol
InChI Key: VPNVMOLPYOYPSW-UHFFFAOYSA-N
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Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) identifier 251-325-1 corresponds to a specific chemical compound regulated under EU chemical legislation. Typically, EINECS entries include data such as molecular formula, structural class, and industrial applications. For example, EINECS-listed compounds like CAS 3052-50-4 (a dicarboxylic acid ester derivative) share regulatory frameworks and safety profiles . Without explicit data for EINECS 251-325-1, comparisons must rely on methodological frameworks from analogous compounds and regulatory databases.

Properties

CAS No.

32997-23-2

Molecular Formula

C3H9Cl3N3P3

Molecular Weight

286.40 g/mol

IUPAC Name

2,4,6-trichloro-2,4,6-trimethyl-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene

InChI

InChI=1S/C3H9Cl3N3P3/c1-10(4)7-11(2,5)9-12(3,6)8-10/h1-3H3

InChI Key

VPNVMOLPYOYPSW-UHFFFAOYSA-N

Canonical SMILES

CP1(=NP(=NP(=N1)(C)Cl)(C)Cl)Cl

Origin of Product

United States

Chemical Reactions Analysis

Einecs 251-325-1 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Einecs 251-325-1 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Einecs 251-325-1 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Methodology for Comparative Analysis

To compare EINECS 251-325-1 with structurally or functionally similar compounds, the following steps are recommended based on evidence guidelines:

Structural Similarity : Use computational tools (e.g., QSAR models) to assess molecular similarity. For instance, Figure 7 in illustrates how similarity networks connect EINECS compounds to labeled analogs, enabling read-across predictions for toxicity or reactivity .

Functional Comparison : Evaluate applications, such as industrial use in polymers, solvents, or catalysts. emphasizes comparing compounds with shared purposes (e.g., flame retardants or plasticizers) .

Physicochemical Properties : Compare melting points, solubility, and stability using databases like PubChem or REACH dossiers.

Comparison with Similar Compounds

While this compound data is absent, a template for comparison is derived from and , which outline key parameters for analogs:

Table 1: Hypothetical Comparison of this compound and Analogs

Parameter This compound (Hypothetical) CAS 3052-50-4 (E)-4-Ethoxy-4-oxobut-2-enoic Acid
Molecular Formula Not Available C₅H₆O₄ C₆H₈O₄
Molecular Weight Not Available 130.10 g/mol 144.13 g/mol
Structural Class Not Available Dicarboxylic ester Ethoxy-substituted dicarboxylic acid
Similarity Score N/A 1.00 (Self) 0.92
Hazard Indicators N/A H315, H319 Not Provided
Key Applications N/A Organic synthesis Polymer intermediates

Key Findings:

  • Structural Analogues : Ethoxy or methoxy substituents (e.g., CAS 3052-50-4) often influence reactivity and solubility. For example, replacing a methoxy group with ethoxy increases molecular weight and alters hydrolysis rates .
  • Toxicity Profiles : Hazard codes (e.g., H315 for skin irritation) highlight risks common to esters and acids, necessitating similar handling protocols .

Research Challenges and Limitations

Regulatory Variability : EINECS compounds may have divergent classification criteria under REACH vs. global systems (e.g., U.S. TSCA), complicating comparisons .

Q & A

Q. How should researchers present complex datasets on this compound in publications?

  • Methodological Guidance :
  • Use concise tables or heatmaps for high-dimensional data (e.g., omics datasets).
  • Provide raw data in supplementary materials with metadata annotations (e.g., sample IDs, normalization methods).
  • Follow journal-specific guidelines for figure resolution, statistical notation, and reference formatting .

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